molecular formula C10H18O B1196097 (+)-Dihydrocarveol CAS No. 22567-21-1

(+)-Dihydrocarveol

Cat. No. B1196097
CAS RN: 22567-21-1
M. Wt: 154.25 g/mol
InChI Key: KRCZYMFUWVJCLI-GUBZILKMSA-N
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Description

Synthesis Analysis

Stereodivergent synthesis of (+)-Dihydrocarveol has been achieved through ketoreductases/ene-reductases catalyzed asymmetric reduction, allowing access to all eight stereoisomeric forms of dihydrocarveol with up to 95% diastereomeric excess values. This method has overcome challenges in convenient access to these stereoisomers, highlighting its significance in the field of asymmetric catalysis (Guo et al., 2018).

Molecular Structure Analysis

The carbon-13 NMR spectra of dihydrocarveol and dihydrocarvyl acetate stereoisomers have been characterized, with chemical shifts assigned considering steric and electronic substituent effects. This analysis aids in the differentiation and identification of dihydrocarveol stereoisomers, contributing to the understanding of its molecular structure (Bradesi et al., 1994).

Chemical Reactions and Properties

Dihydrocarveol undergoes oxidation reactions, as demonstrated by the oxidation of l-Dihydrocarveol and its acetate with selenium dioxide, leading to several reaction products including dihydrocarvone and novel compounds. These oxidation reactions reveal the chemical reactivity and potential transformation pathways of dihydrocarveol (Sakuda, 1961).

Physical Properties Analysis

The spectroscopic properties of dihydrocarveol diastereoisomers have been reinvestigated, providing insights into their 1H-NMR spectra which allow for unambiguous differentiation and conformation determination. Additionally, gas-phase FT-IR spectra and MS results contribute to a comprehensive understanding of dihydrocarveol's physical properties and its identification in essential oil analysis (Decouzon et al., 1990).

Chemical Properties Analysis

Dihydrocarveol derivatives exhibit biological activities, such as antifungal activity. A study on a series of dihydrocarveol esters revealed their fungicidal activity against phytopathogenic fungi, indicating the chemical properties of dihydrocarveol derivatives play a crucial role in enhancing biological activity (Mahajan & Saxena, 2005).

Scientific Research Applications

  • Synthesis and Stereochemistry : Dihydrocarveol is used as a building block in the synthesis of natural products. A study demonstrated the stereodivergent synthesis of dihydrocarveol stereoisomers using ketoreductases/ene-reductases catalyzed asymmetric reduction (Guo et al., 2018).

  • Oxidation and Chemical Transformation : Research on the oxidation of l-Dihydrocarveol with selenium dioxide has led to the identification of new compounds, indicating its importance in chemical transformations (Sakuda, 1961).

  • Enzymatic Biotransformation : The biotransformation of carveols by Euglena gracilis Z demonstrates the potential of dihydrocarveol in biochemical studies. The process involves the conversion of carveols to dihydrocarveols via enzymatic pathways (Noma & Asakawa, 1992).

  • Identification and Characterization : Studies have focused on identifying dihydrocarveol stereoisomers and their acetates using techniques like Carbon-13 NMR Spectroscopy, providing insights into their structural properties (Bradesi et al., 1994).

  • Fungal Biotransformation : Dihydrocarveol is also produced through biotransformation using human skin fungi, highlighting its potential in the synthesis of chiral alcohols (Santos et al., 2018).

  • Environmental Degradation : The degradation of carvone in soil and water produces dihydrocarveol among other compounds, indicating its role in environmental processes (Huang et al., 2022).

  • Antifungal Activity : Dihydrocarveol derivatives have demonstrated antifungal activity, suggesting its application in pest control and agricultural sciences (Mahajan & Saxena, 2005).

  • Bioreduction Optimization : Response surface methodology has been used to optimize the asymmetric bioreduction of carvone to dihydrocarvone, a precursor of dihydrocarveol (Goretti et al., 2012).

  • Spectroscopic Properties : The spectroscopic properties of dihydrocarveol diastereoisomers have been reinvestigated, aiding in the differentiation and conformation determination of these isomers (Decouzon et al., 1990).

  • Metabolic Studies : In vivo studies have explored the metabolism of carvone in humans, identifying dihydrocarveol as a minor metabolite. This sheds light on its pharmacological and toxicological profile (Engel, 2001).

properties

IUPAC Name

(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZYMFUWVJCLI-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030862, DTXSID40904694
Record name Dihydrocarveol, (+)-
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Record name (+)-Dihydrocarveol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Dihydrocarveol

CAS RN

22567-21-1, 38049-26-2, 17699-09-1, 619-01-2
Record name cis-Dihydrocarveol
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Record name Dihydrocarveol, (+)-
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Record name Dihydrocarveol
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Record name Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-
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Record name Dihydrocarveol, (+)-
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Record name (+)-Dihydrocarveol
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Record name (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol
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Record name [1S-(1α,2β,5α)]-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol
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Record name DIHYDROCARVEOL, (+)-
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Record name DIHYDROCARVEOL, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,710
Citations
SP Bhatia, D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… A single dermal application of 5 g/kg of neat dihydrocarveol was made to the skin of each animal. Observations were made for mortality and toxic effects for a period of 14 days …
Number of citations: 15 www.sciencedirect.com
MJ van der Werf, AM Boot - Microbiology, 2000 - microbiologyresearch.org
… dihydrocarveol as sole source of carbon and energy. Induction experiments with carveol- or dihydrocarveol… involved in the carveol and dihydrocarveol degradation pathways of this micro…
Number of citations: 81 www.microbiologyresearch.org
J Guo, R Zhang, J Ouyang, F Zhang, F Qin… - …, 2018 - Wiley Online Library
Chiral carveol and dihydrocarveol are important additives in the flavor industry and building blocks in the synthesis of natural products. Despite the remarkable progress in asymmetric …
M Decouzon, S Géribaldi, M Rouillard… - Flavour and Fragrance …, 1990 - Wiley Online Library
… four dihydrocarveol diastereoisomers which are components of several essential oils.*-' Mass spectrometry experiments on dihydrocarveol … the four dihydrocarveol diastereoisomers, we …
Number of citations: 22 onlinelibrary.wiley.com
X Chen, X Gao, Q Wu, D Zhu - Tetrahedron: Asymmetry, 2012 - Elsevier
… For (R)-carvone, (1S,2R,5R)-dihydrocarveol was produced as the sole product with >99% conversion, while (1S,2R,5S)-dihydrocarveol was obtained as the major product, but with a …
Number of citations: 28 www.sciencedirect.com
Y Sakuda - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
l-Dihydrocarveol and its acetate were oxidized with a solution of selenium dioxide dissolved in tert-butyl alcohol, in the range of 15∼50C. In the case of l-dihydrocarveol, the active …
Number of citations: 8 www.journal.csj.jp
LL Zhang, G Fan, X Li, JN Ren… - Journal of the …, 2022 - Wiley Online Library
… coli expressing LK-ADH (Q6WVP7) reported that high levels of dihydrocarvone and neo-dihydrocarveol were obtained with carveol as substrate, although only a small amount of …
Number of citations: 9 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
… The clastogenic activity of dihydrocarveol (isomer unspecified… were treated with dihydrocarveol (isomer unspecified) in … metabolic activation for 24 h Dihydrocarveol (isomer unspecified) …
Number of citations: 1 www.sciencedirect.com
A Mahajan, DB Saxena - Pesticide Research Journal, 2005 - indianjournals.com
A series of esters of dihydrocarveol, a major constituent of essential oil of Piper longum, has been synthesized following reaction of dihydrocarveol with corresponding acid chlorides. …
Number of citations: 2 www.indianjournals.com
P Bradesi, F Tomi, I Terriaga, J Casanova - Spectroscopy letters, 1994 - Taylor & Francis
… ABSTRACT : The Carbon-13 NMR spectra of dihydrocarveol and dihydrocarvyl acetate stereoisomers are characterized. The chemical shifts are assigned taking account the steric and …
Number of citations: 14 www.tandfonline.com

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